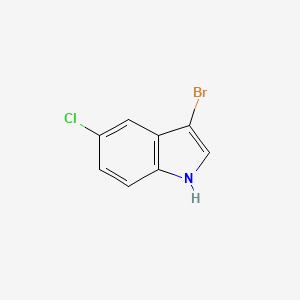

3-bromo-5-chloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTMTLPTFUWUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376619 | |

| Record name | 3-bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85092-82-6 | |

| Record name | 3-bromo-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document outlines two primary synthetic pathways for the precursor 5-chloro-1H-indole, followed by a detailed protocol for its regioselective bromination to yield the target compound. Quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Synthesis of the Precursor: 5-chloro-1H-indole

The synthesis of the starting material, 5-chloro-1H-indole, can be effectively achieved through established methods such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis. Both methods offer reliable routes to substituted indoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 5-chloro-1H-indole, (4-chlorophenyl)hydrazine is reacted with a suitable carbonyl compound, followed by cyclization.

Experimental Protocol: Fischer Indole Synthesis of 5-chloro-1H-indole

A common adaptation of the Fischer indole synthesis for an unsubstituted C2 and C3 indole involves the reaction of (4-chlorophenyl)hydrazine hydrochloride with pyruvic acid.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10 | 1.79 g |

| Pyruvic acid | C₃H₄O₃ | 88.06 | 11 | 0.97 g |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 20 mL |

Procedure:

-

A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and pyruvic acid (0.97 g, 11 mmol) in glacial acetic acid (20 mL) is heated at reflux for 2 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then dissolved in a 2M sodium hydroxide solution.

-

The aqueous solution is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-chloro-1H-indole.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides an alternative, high-yield route to indoles from o-nitrotoluenes.[2][3] This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[2]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-chloro-1H-indole

This synthesis starts from 4-chloro-2-nitrotoluene.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-chloro-2-nitrotoluene | C₇H₆ClNO₂ | 171.58 |

| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 |

| Pyrrolidine | C₄H₉N | 71.12 |

| Raney Nickel | Ni | 58.69 |

| Hydrazine hydrate | H₆N₂O | 50.06 |

Procedure:

-

Enamine Formation: A solution of 4-chloro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine in a suitable solvent (e.g., DMF) is heated to form the intermediate enamine.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine hydrate, or alternatively, palladium on carbon with hydrogen gas.[3] This step reduces the nitro group to an amine, which then cyclizes to form the indole ring.

-

Work-up and Purification: Following the reduction, the catalyst is removed by filtration, and the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography.

Logical Workflow for the Leimgruber-Batcho Synthesis:

Caption: Workflow for the Leimgruber-Batcho synthesis of 5-chloro-1H-indole.

Characterization Data for 5-chloro-1H-indole

| Property | Data |

| Molecular Formula | C₈H₆ClN |

| Molar Mass | 151.59 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 69-71 °C |

| ¹H NMR (CDCl₃) | δ 8.0 (br s, 1H, NH), 7.59 (d, J=2.0 Hz, 1H, H4), 7.20 (d, J=8.7 Hz, 1H, H7), 7.12 (dd, J=8.7, 2.0 Hz, 1H, H6), 6.45 (m, 1H, H3), 7.12 (m, 1H, H2) ppm.[5] |

| ¹³C NMR (CDCl₃) | δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 (for 5-chloro-3-methyl-1H-indole, indicative of shifts for the 5-chloroindole core) ppm.[6][7] |

| Mass Spectrum | Molecular ion (M⁺) at m/z 151.[4] |

Synthesis of this compound

The target compound, this compound, is synthesized by the regioselective electrophilic bromination of 5-chloro-1H-indole. The C3 position of the indole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Reaction Pathway:

Caption: Synthesis of this compound via bromination.

Experimental Protocol: Bromination of 5-chloro-1H-indole

This protocol is adapted from general procedures for the C3 bromination of indoles using NBS.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-chloro-1H-indole | C₈H₆ClN | 151.59 | 10 | 1.52 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.5 | 1.87 g |

| Acetonitrile | C₂H₃N | 41.05 | - | 50 mL |

Procedure:

-

To a solution of 5-chloro-1H-indole (1.52 g, 10 mmol) in acetonitrile (50 mL) at 0 °C, N-bromosuccinimide (1.87 g, 10.5 mmol) is added in one portion.

-

The resulting mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₈H₅BrClN |

| Molar Mass | 230.49 g/mol |

| Appearance | Expected to be a solid. |

| ¹H NMR | Expected to show the absence of the C3-H proton signal seen in the starting material and characteristic shifts for the remaining aromatic protons. |

| ¹³C NMR | The C3 signal is expected to shift significantly downfield upon bromination. |

| Mass Spectrum | Expected to show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine and chlorine atoms at m/z 229, 231, and 233. |

| IR Spectrum | An FTIR spectrum is available on SpectraBase, which can be used for comparison.[8] The spectrum would show characteristic N-H stretching and aromatic C-H and C-C vibrations. |

Safety Considerations

-

Halogenated Compounds: Handle all halogenated organic compounds with care in a well-ventilated fume hood. They can be irritants and are potentially toxic.

-

Reagents: N-Bromosuccinimide is a lachrymator and an irritant. Pyruvic acid and glacial acetic acid are corrosive. Raney nickel is pyrophoric and should be handled with extreme caution. Hydrazine is toxic and a suspected carcinogen.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the initial formation of 5-chloro-1H-indole, followed by regioselective bromination at the C3 position using N-bromosuccinimide. The Fischer indole and Leimgruber-Batcho syntheses both provide effective means to produce the necessary precursor. Careful control of reaction conditions during the bromination step is crucial to ensure high regioselectivity and yield. This guide provides the necessary experimental details and data to aid researchers in the successful synthesis and characterization of this valuable compound for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Chemical Properties of 3-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity, offering valuable insights for its application in research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 84°C.[1][2] While its boiling point has been predicted to be around 352.2°C, this value is an estimation and should be treated with caution.[1][2] The compound's acidity, represented by its predicted pKa, is approximately 14.42, indicating it is a very weak acid.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Melting Point | 84 °C | [1][2] |

| Boiling Point (Predicted) | 352.2 ± 22.0 °C | [1][2] |

| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.42 ± 0.30 | [1][2] |

| Appearance | Solid | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The positions of the carbon signals will be shifted downfield in the vicinity of the halogen atoms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the indole ring, C-H stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, along with isotopic peaks characteristic of the presence of bromine and chlorine.

Synthesis and Purification

The synthesis of this compound typically involves the direct halogenation of a 5-chloro-1H-indole precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-chloro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-1H-indole in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: General workflow for the synthesis of this compound.

Reactivity and Potential Applications

Halogenated indoles like this compound are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bonds.

Cross-Coupling Reactions: The bromine atom at the 3-position is particularly susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Caption: Common cross-coupling reactions of this compound.

Role in Drug Discovery: The indole scaffold is a "privileged structure" in medicinal chemistry, and halogenation can significantly enhance the biological activity of these molecules. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Halogenated indoles are particularly prominent as kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By inhibiting specific kinases, it is possible to disrupt these aberrant signaling cascades.

Relevant Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, when activated, triggers a cascade of downstream signaling events promoting cell growth and proliferation.[3][4] Mutations or overexpression of EGFR are common in many cancers.

-

BRAF/MEK/ERK (MAPK) Signaling Pathway: The BRAF kinase is a key component of the MAPK pathway, which is also critical for cell growth and survival.[5][6] Mutations in the BRAF gene are frequently found in melanoma and other cancers.

Caption: A typical workflow for screening indole derivatives as kinase inhibitors.

The ability of this compound to serve as a scaffold for the synthesis of a diverse library of compounds through cross-coupling reactions makes it a valuable tool for the development of novel kinase inhibitors targeting pathways like EGFR and BRAF. The presence of both bromine and chlorine offers opportunities for selective and sequential functionalization, further expanding its synthetic utility.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 5. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-bromo-5-chloro-1H-indole (CAS: 85092-82-6)

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative with significant potential in medicinal chemistry and materials science. The indole scaffold is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation at various positions of the indole ring is a key strategy for modulating the physicochemical and biological properties of these molecules, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This document details the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug development.

Physicochemical and Spectroscopic Properties

This compound is a disubstituted indole with a bromine atom at the C3 position and a chlorine atom at the C5 position. These substitutions are crucial for its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85092-82-6 | [2][3] |

| Molecular Formula | C₈H₅BrClN | [2] |

| Molecular Weight | 230.49 g/mol | [2] |

| Melting Point | 84 °C | [2] |

| Appearance | (Not specified, likely a solid at room temperature) | |

| Solubility | (Not specified, expected to be soluble in common organic solvents) |

Spectroscopic Data Summary:

While specific spectra for this compound are not publicly available in the initial search, the expected spectral characteristics can be inferred from its structure and data for related compounds.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - N-H proton: A broad singlet in the region of δ 8.0-8.5 ppm. - Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C2 would likely be a singlet or a doublet with small coupling. The protons on the benzene ring (C4, C6, C7) will show a characteristic splitting pattern (e.g., doublets and doublet of doublets) influenced by the chloro and bromo substituents. For example, 5-chloro-3-methyl-1H-indole shows aromatic protons between δ 7.01 and 7.91 ppm.[4] |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 110-140 ppm. The carbons attached to the halogens (C3 and C5) will be influenced by their electronegativity. For instance, in 5-chloro-3-methyl-1H-indole, the carbon signals appear between δ 111.68 and 134.69 ppm.[4] |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): An isotopic cluster characteristic of a compound containing one bromine and one chlorine atom. The most prominent peaks would be at m/z 229, 231, and 233, corresponding to the different isotopic combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). |

| Infrared (IR) Spectroscopy | - N-H stretch: A sharp peak around 3400 cm⁻¹. - C-H aromatic stretch: Peaks just above 3000 cm⁻¹. - C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-Br and C-Cl stretches: In the fingerprint region below 1000 cm⁻¹. |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for indole synthesis and halogenation. A common strategy involves the halogenation of a pre-formed indole nucleus.

Proposed Synthetic Pathway:

A plausible and efficient route starts with the commercially available 5-chloroindole, followed by a regioselective bromination at the C3 position. The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a generalized procedure based on standard methods for the C3-bromination of indoles.

-

Dissolution: Dissolve 5-chloroindole (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or carbon tetrachloride (CCl₄) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent to the cooled indole solution with constant stirring. The addition should be dropwise to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and purity.

Chemical Reactivity and Applications in Drug Discovery

The presence of three key reactive sites—the N-H group, the C3-bromo group, and the C-H bonds of the benzene ring—makes this compound a versatile building block for creating a diverse library of compounds.

Reactivity at the C3 Position:

The bromine atom at the C3 position is particularly useful for introducing further complexity through various cross-coupling reactions.

Figure 2: Key cross-coupling reactions of this compound.

Applications in Drug Discovery:

Halogenated indoles are prevalent in medicinal chemistry. The chlorine and bromine atoms can form halogen bonds with biological targets, enhancing binding affinity and selectivity. Chloro-containing compounds represent a significant portion of pharmaceuticals on the market.[5]

-

Anticancer Agents: Many indole derivatives are investigated for their anticancer properties.[6] Specifically, 5-chloro-indole derivatives have been developed as potent inhibitors of the EGFR/BRAF signaling pathways, which are often over-activated in various cancers.[7] this compound serves as an excellent starting point for synthesizing analogs to probe these pathways.

-

Antimicrobial Agents: The indole nucleus is a common feature in molecules with antimicrobial activity.[6][8]

-

CNS Disorders: 5-bromoindole derivatives have been used in the synthesis of selective serotonin antagonists for treating central nervous system disorders.[9]

Potential Biological Activity and Signaling Pathways

Given the known activity of similar compounds, this compound and its derivatives are likely to interact with key cellular signaling pathways implicated in diseases like cancer.

EGFR/BRAF Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are critical components of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Mutations in EGFR and BRAF are common drivers of cancer.[7] Small molecule inhibitors targeting these kinases are a major focus of cancer drug development. The diagram below illustrates the pathway and the potential point of inhibition by indole derivatives.

Figure 3: Simplified EGFR/BRAF signaling pathway and potential inhibition.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an ideal scaffold for the synthesis of novel compounds. For drug development professionals, its utility as a precursor for kinase inhibitors and other biologically active molecules is particularly noteworthy. Future research should focus on exploring the full scope of its chemical transformations and evaluating the biological activities of its derivatives against a wider range of therapeutic targets. The development of efficient and scalable synthetic routes will further enhance its accessibility and application in both academic and industrial research.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H-INDOLE, 3-BROMO-5-CHLORO- CAS#: 85092-82-6 [amp.chemicalbook.com]

- 3. 85092-82-6|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. mdpi.com [mdpi.com]

- 8. scirp.org [scirp.org]

- 9. ecommons.luc.edu [ecommons.luc.edu]

An In-depth Technical Guide to 3-bromo-5-chloro-1H-indole: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-5-chloro-1H-indole is a halogenated derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. The strategic placement of bromine and chlorine atoms on the indole ring significantly influences its physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its potential biological significance.

Core Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below, providing a foundation for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1] |

| Molecular Weight | 230.49 g/mol | [1] |

| Melting Point | 84 °C | [1] |

| Boiling Point (Predicted) | 352.2 ± 22.0 °C | [1] |

| Density (Predicted) | 1.772 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.42 ± 0.30 | [1] |

Solubility: While specific quantitative solubility data for this compound in various solvents is not extensively documented, general solubility trends for indole and its derivatives suggest it is likely to be sparingly soluble in water and more soluble in organic solvents such as alcohols, chloroform, and dimethyl sulfoxide.

Spectral Data Analysis

Reference NMR Data for a Structurally Similar Compound: 5-chloro-3-methyl-1H-indole [2]

-

¹H NMR (500 MHz, CDCl₃): δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H).[2]

-

¹³C NMR (125 MHz, CDCl₃): δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63.[2]

The presence of the bromine atom at the 3-position in the target molecule is expected to significantly influence the chemical shifts of the neighboring protons and carbons compared to the methyl group in the reference compound.

Experimental Protocols

General Synthesis of Halogenated Indoles

The synthesis of this compound can be approached through the halogenation of a suitable indole precursor. A general experimental workflow for the synthesis of a halogenated indole is outlined below.

Detailed Method for Bromination of an Indole Derivative (Adapted from a general procedure for 5-bromoindole synthesis): [3]

-

Dissolution: Dissolve the starting material, 5-chloro-1H-indole, in a suitable organic solvent such as isopropanol.

-

Reaction with Bisulfite (Protection - Optional but may improve selectivity): An aqueous solution of sodium or potassium bisulfite can be added, and the mixture stirred for an extended period (e.g., 15-20 hours) to form a sulfonate adduct at the 2-position, which can direct bromination to the 3-position.

-

Acetylation (If bisulfite protection is used): The intermediate from the previous step is then typically acetylated using acetic anhydride.

-

Bromination: The (acetylated) intermediate is dissolved in water, and bromine is added dropwise at a low temperature (0-5 °C). The reaction is allowed to proceed for 1-3 hours at this temperature and then for an additional 1-2 hours at room temperature.

-

Quenching: An aqueous solution of sodium or potassium bisulfite is added to quench any excess bromine.

-

Hydrolysis and Product Formation: An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed for 12-18 hours to hydrolyze the acetyl and sulfonate groups, yielding the final product.

-

Isolation and Purification: Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Reactivity and Stability

Halogenated indoles are versatile intermediates in organic synthesis. The bromine atom at the C3 position and the chlorine atom at the C5 position influence the molecule's reactivity.

-

Electrophilic Substitution: The indole nucleus is generally electron-rich and prone to electrophilic attack, primarily at the C3 position. The presence of a bromine atom at this position in this compound deactivates it towards further electrophilic substitution at this site. Electrophilic substitution on the benzene ring would likely occur at positions C4, C6, or C7, with the directing effects of the chloro and bromo substituents and the indole nitrogen playing a role.

-

Nucleophilic Substitution: The C-Br bond at the 3-position can be susceptible to nucleophilic substitution, particularly in the presence of a catalyst. This allows for the introduction of various functional groups at this position.

-

Stability: Halogenated indoles are generally stable compounds under normal conditions. However, like many organic molecules, they may be sensitive to strong oxidizing agents, strong acids, and prolonged exposure to light.

References

An In-depth Technical Guide to the Spectral Data of 3-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 3-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the structural characterization of synthesized organic compounds.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of indole, 3-bromoindole, 5-chloroindole, and other related halogenated indoles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.2 - 8.5 | br s | - | 1H | N-H |

| ~7.7 | d | ~2.0 | 1H | H-4 |

| ~7.4 | d | ~8.7 | 1H | H-7 |

| ~7.3 | s | - | 1H | H-2 |

| ~7.2 | dd | ~8.7, ~2.0 | 1H | H-6 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-7a |

| ~129 | C-5 |

| ~128 | C-3a |

| ~125 | C-2 |

| ~124 | C-6 |

| ~122 | C-4 |

| ~113 | C-7 |

| ~95 | C-3 |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600, ~1470, ~1450 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1100 | Medium | C-N Stretch |

| ~800 | Strong | C-H Bending (out-of-plane) |

| ~750 | Strong | C-Cl Stretch |

| ~650 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 231/229/227 | High | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 148 | Medium | [M - Br]⁺ |

| 113 | Medium | [M - Br - Cl]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] To ensure homogeneity, the sample can be gently heated or vortexed.[1]

-

Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts.[1]

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically requiring a few minutes.[1] For ¹³C NMR, a larger sample size (50-100 mg) and a longer acquisition time (20-60 minutes) are generally needed.[1]

-

Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for analyzing solid samples is the thin solid film method.[2]

-

Sample Preparation : Dissolve a small amount of the solid (a few mg) in a volatile organic solvent like methylene chloride or acetone.[2][3]

-

Film Deposition : Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[2][3]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Data Acquisition : Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[2] A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.[4]

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction : Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer, often using a direct insertion probe.[5][6] The sample is then vaporized by heating in the high vacuum of the instrument.[5][6]

-

Ionization : Bombard the vaporized molecules with a high-energy electron beam, causing ionization and fragmentation.[5][6]

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).[5][6]

-

Detection : Detect the separated ions, and a computer generates a mass spectrum, which is a plot of relative ion abundance versus m/z.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a target organic molecule like this compound.

Caption: Logical workflow for the synthesis and spectral characterization of an organic compound.

References

starting material for functionalized indole synthesis

An In-depth Technical Guide to Starting Materials for Functionalized Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its diverse biological activities have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic routes to functionalized indoles, with a specific focus on the key starting materials that underpin these methodologies. This document details the core principles, presents quantitative data for comparative analysis, and offers explicit experimental protocols for seminal reactions.

Classical Indole Synthesis Methods

Classical methods, developed in the late 19th and early 20th centuries, remain highly relevant for their robustness and scalability in producing a wide range of indole derivatives.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2]

Core Starting Materials:

-

Arylhydrazines: Phenylhydrazine or its substituted derivatives.

-

Carbonyl Compounds: Aldehydes or ketones that possess at least two alpha-hydrogens.[3]

-

Acid Catalysts: Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][4]

Table 1: Quantitative Data for Fischer Indole Synthesis

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Conditions | Yield (%) | Reference(s) |

| Phenylhydrazine | Acetophenone | Glacial Acetic Acid/HCl | Heat, then cyclize with PPA | ~75-85 | [5] |

| Phenylhydrazine | Pyruvic Acid | Heat | Decarboxylation | Good | [6] |

| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | ~70-80 | [6] |

| p-Tolylhydrazine | Acetone | ZnCl₂ | 170 °C | ~80 | [1] |

Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone [5]

-

Step 1: Preparation of Acetophenone Phenylhydrazone.

-

In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

-

To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

-

Heat the reaction mixture on a sand bath for 10 minutes.

-

Cool the resulting mixture in an ice bath to allow the product to precipitate.

-

Collect the precipitate by filtration, wash with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol, and air dry.

-

Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.

-

-

Step 2: Cyclization to 2-Phenylindole.

-

Mix 5 g of the prepared acetophenone phenylhydrazone with 20 g of anhydrous zinc chloride in a flask.

-

Heat the mixture in an oil bath at 170 °C for 30 minutes.

-

Cool the flask and add 50 mL of dilute hydrochloric acid.

-

Heat the mixture to boiling to break up the solid mass.

-

Cool the mixture, and collect the crude 2-phenylindole by filtration.

-

Recrystallize the product from ethanol to yield pure 2-phenylindole.

-

Reissert Indole Synthesis

The Reissert synthesis is a multistep reaction that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole core.[7][8]

Core Starting Materials:

-

o-Nitrotoluenes: Substituted or unsubstituted o-nitrotoluene.

-

Diethyl Oxalate: Serves as the source for the C2 and C3 atoms of the indole ring.

-

Base: A strong base, typically an alkoxide like sodium ethoxide or potassium ethoxide, is required for the initial condensation.[7]

-

Reducing Agent: The reductive cyclization is commonly achieved with agents like zinc in acetic acid.[7][9]

Table 2: Quantitative Data for Reissert Indole Synthesis

| o-Nitrotoluene Derivative | Base / Reducing Agent | Conditions | Yield (%) | Reference(s) |

| o-Nitrotoluene | NaOEt / Zn, AcOH | 1. Condensation; 2. Reductive Cyclization | Good | [7][9] |

| 2-Nitro-4-methyltoluene | K₂CO₃ / Fe, AcOH | Multistep sequence | Moderate | [9] |

Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [7]

-

Step 1: Condensation.

-

In a suitable reaction vessel, react o-nitrotoluene with diethyl oxalate in the presence of potassium ethoxide to yield ethyl o-nitrophenylpyruvate.

-

-

Step 2: Reductive Cyclization.

-

Treat the ethyl o-nitrophenylpyruvate intermediate with a reducing agent, such as zinc powder in glacial acetic acid.

-

The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone.

-

The subsequent dehydration and tautomerization yield the indole-2-carboxylic acid.

-

-

Step 3: Decarboxylation (Optional).

-

The resulting indole-2-carboxylic acid can be heated to induce decarboxylation, yielding the parent indole.[7]

-

Madelung Synthesis

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[10][11] This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessed through other routes.[11]

Core Starting Materials:

-

N-acyl-o-toluidines: An aniline with an acyl group on the nitrogen and a methyl group at the ortho position.

-

Strong Base: Typically requires a very strong base like sodium amide or potassium t-butoxide at high temperatures (250-400 °C).[10][11] Modern variations may use organolithium reagents under milder conditions.[10]

Table 3: Quantitative Data for Madelung Synthesis

| N-acyl-o-toluidine Derivative | Base | Conditions | Yield (%) | Reference(s) |

| N-Benzoyl-o-toluidine | Sodium Ethoxide (2 eq.) | High Temp, Airless | Good | [11] |

| N-Acetyl-o-toluidine | Potassium t-butoxide | 250-300 °C | Moderate | [10] |

| Various (Smith Modification) | n-BuLi / sec-BuLi | Milder temperatures | Good | [11] |

Modern Palladium-Catalyzed Methods

The advent of transition-metal catalysis has revolutionized indole synthesis, allowing for milder reaction conditions and broader functional group tolerance.

Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this powerful palladium-catalyzed heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[12][13]

Core Starting Materials:

-

o-Haloanilines: Typically o-iodoanilines or o-bromoanilines.[13] N-substituted anilines often provide excellent yields.[12]

-

Disubstituted Alkynes: A wide variety of functionalized alkynes can be used.[13]

-

Palladium Catalyst: Often Pd(OAc)₂ or a pre-formed Pd(0) complex.[5][14]

-

Base: An inorganic base such as K₂CO₃ is commonly used.[5]

-

Additives: A chloride source like LiCl or n-Bu₄NCl is often required.[12]

Table 4: Quantitative Data for Larock Indole Synthesis

| o-Haloaniline Derivative | Alkyne Derivative | Catalyst / Ligand / Base | Conditions | Yield (%) | Reference(s) |

| 2-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ / PPh₃ / K₂CO₃, LiCl | 100 °C, 1.5 h | >80 | [5][13] |

| o-Bromoaniline | Various | Pd[P(o-tol)₃]₂ / Na₂CO₃ | 100 °C | 70 | [15] |

| o-Chloroaniline | Various | Pd(OAc)₂ / dtbpf / K₃PO₄ | 110-130 °C | Good | [15] |

Experimental Protocol: Larock Synthesis with 2-Iodoaniline [5][14]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-iodoaniline (1.0 mmol), K₂CO₃ (5.0 eq), and LiCl (1.0 eq).

-

Catalyst Addition: To the flask, add the palladium catalyst, Pd(OAc)₂ (0.05 eq), and the ligand, PPh₃ (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF as the solvent, followed by the disubstituted alkyne (1.2 eq).

-

Reaction: Heat the mixture to 100 °C and stir for 1.5-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography.

Other Notable Synthesis Methods

Numerous other named reactions provide strategic access to specific classes of functionalized indoles.

Bartoli Indole Synthesis

The Bartoli synthesis is a unique method for preparing 7-substituted indoles by reacting an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[16][17] The presence of the ortho substituent is crucial for the reaction's success.[17]

Core Starting Materials:

-

ortho-Substituted Nitroarenes: The substituent can be alkyl, aryl, or a halogen.[16]

-

Vinyl Grignard Reagents: Typically vinylmagnesium bromide. Three equivalents are necessary when starting from a nitroarene.[17][18]

Nenitzescu Indole Synthesis

This reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone and a β-aminocrotonic ester (an enamine).[19][20] The 5-hydroxyindole core is a key component of biologically important molecules like serotonin.[19][21]

Core Starting Materials:

-

Benzoquinones: 1,4-Benzoquinone or its substituted derivatives.

-

β-Aminocrotonic Esters: These enamines serve as the nucleophile in the initial Michael addition.[21]

Gassman Indole Synthesis

The Gassman synthesis is a one-pot reaction that produces 3-thioalkylindoles from an aniline and a ketone bearing an α-thioether substituent.[22][23] The thioether group can later be removed with Raney nickel.[22]

Core Starting Materials:

-

Anilines: Substituted or unsubstituted anilines. Electron-rich anilines tend to fail.[22]

-

α-Keto-thioethers: A ketone with a thioether group on the alpha carbon.

-

Reagents: tert-Butyl hypochlorite (tBuOCl) for N-chlorination and a base (e.g., triethylamine) to promote the key[3][5]-sigmatropic rearrangement.[22]

Fukuyama Indole Synthesis

This versatile method uses tin-mediated radical cyclization to form 2,3-disubstituted indoles. It offers the advantage of proceeding under mild conditions and tolerating a wide range of sensitive functional groups.[24]

Core Starting Materials:

-

o-Isocyanostyrenes or 2-Alkenylthioanilides: These are the two primary starting points for the radical cyclization.[24]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or triethylborane.[24]

-

Reducing Agent: Tributyltin hydride is most commonly used.[24]

Visualized Workflows and Pathways

Logical Overview of Indole Synthesis Strategies

The following diagram illustrates how different classes of starting materials are channeled through various named reactions to yield the indole core.

Caption: Core strategies for indole synthesis from key starting materials.

Experimental Workflow: Larock Indole Synthesis

This diagram outlines the typical laboratory procedure for performing a palladium-catalyzed Larock indole synthesis.

Caption: Step-by-step workflow for the Larock indole synthesis.

Biological Relevance: Simplified Serotonin Signaling

Functionalized indoles, such as the neurotransmitter serotonin (5-hydroxytryptamine), are critical in biological signaling. The Nenitzescu synthesis provides a direct route to the 5-hydroxyindole core.

Caption: Role of an indole derivative in a G-protein signaling pathway.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. testbook.com [testbook.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. benchchem.com [benchchem.com]

- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 18. Bartoli_indole_synthesis [chemeurope.com]

- 19. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. benchchem.com [benchchem.com]

- 22. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 23. synarchive.com [synarchive.com]

- 24. Fukuyama indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the C3 Bromine in 3-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-bromo-5-chloro-1H-indole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development. The strategic placement of two distinct halogen atoms at the C3 and C5 positions offers a versatile platform for selective functionalization, enabling the synthesis of diverse molecular libraries for biological screening. This technical guide provides a comprehensive overview of the reactivity of the C3 bromine atom, focusing on its participation in various palladium-catalyzed cross-coupling reactions and other transformations. Understanding the chemoselectivity and reaction dynamics of this position is paramount for the rational design and synthesis of novel indole-based therapeutic agents.

The C3 position of the indole ring is inherently electron-rich, influencing the reactivity of substituents at this position. The C3-bromine bond is generally more labile than the C5-chlorine bond in the context of palladium-catalyzed cross-coupling reactions, a principle dictated by the relative bond dissociation energies (C-Br < C-Cl). This inherent reactivity difference allows for selective functionalization at the C3 position while leaving the C5-chloro substituent intact for subsequent modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo group of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the C3 position of the indole and various aryl or vinyl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogues

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | ~90 |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 6 | 80-90 |

| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 60 | 16 | 75-85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid or ester (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80-100 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1][2]

Heck Reaction

The Heck reaction enables the formation of a C-C bond between the C3 position of the indole and an alkene. This reaction is particularly useful for the synthesis of 3-vinylindoles, which are valuable synthetic intermediates.

Quantitative Data for Heck Reaction of this compound Analogues

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | 12 | 85-95 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 110 | 24 | 65-75 |

| 4 | Ethyl vinyl ether | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 18 | ~70 |

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The mixture is degassed and heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired product.[3][4][5][6][7]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between the C3 position of the indole and a terminal alkyne, yielding 3-alkynylindoles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of this compound Analogues

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH | Toluene | 80 | 8 | ~90 |

| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DIPA | DMF | 70 | 12 | 80-90 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | RT | 24 | 70-80 |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N, 3.0 mmol). The reaction mixture is stirred at room temperature or heated under an argon atmosphere until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[8][9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the C3 position of the indole and a primary or secondary amine. This reaction is a powerful tool for the synthesis of 3-aminoindole derivatives.

Quantitative Data for Buchwald-Hartwig Amination of this compound Analogues

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | ~80 |

| 4 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 85-95 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable ligand (e.g., BINAP, 0.015 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is heated in a sealed tube under an argon atmosphere at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography.[11][12][13][14][15]

Other Reactions at the C3 Position

Lithiation and Electrophilic Quench

The C3-bromine of N-protected this compound can undergo lithium-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. The resulting 3-lithioindole species is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the C3 position. N-protection is typically required to prevent deprotonation of the indole N-H.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

To a solution of N-protected this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added t-butyllithium (1.1 mmol, 1.7 M in pentane) dropwise. The mixture is stirred at -78 °C for 30 minutes, after which the electrophile (1.2 mmol) is added. The reaction is stirred for an additional 1-2 hours at -78 °C before being quenched with saturated aqueous NH₄Cl. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Chemoselectivity

In palladium-catalyzed cross-coupling reactions of this compound, the C3-bromo bond is significantly more reactive than the C5-chloro bond. This difference in reactivity allows for selective functionalization at the C3 position. By carefully choosing the catalyst, ligand, and reaction conditions, it is possible to achieve high chemoselectivity for the transformation at the C3 position, leaving the C5-chloro group available for subsequent diversification. Factors that favor C3-selectivity include the use of less reactive palladium catalysts and milder reaction conditions. For reactions where functionalization at the C5-chloro position is desired, more forcing conditions and specialized catalyst systems are typically required.

Visualizations

Caption: General experimental workflow for C3-functionalization.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. odinity.com [odinity.com]

- 7. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrophilic substitution reactions of 3-bromo-5-chloro-1H-indole. Due to the specific substitution pattern of this molecule, this guide synthesizes information from the broader principles of indole chemistry and the reactivity of analogous substituted indoles to predict reaction outcomes and provide foundational experimental protocols.

Introduction to the Electrophilic Reactivity of Indoles

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). In an unsubstituted indole, the C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This preference is attributed to the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the benzene ring is preserved.

However, in this compound, the C3 position is blocked by a bromine atom. This substituent, along with the chlorine atom on the benzene ring, significantly influences the regioselectivity of subsequent electrophilic substitution reactions. The bromine at C3 is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack. The chlorine at C5 is also an electron-withdrawing group via induction but can donate electron density through resonance; it is a deactivating ortho, para-director. Therefore, electrophilic attack is anticipated to occur on the benzene ring, at positions directed by the C5-chloro substituent and influenced by the deactivating effect of the C3-bromo group.

Predicted Regioselectivity of Electrophilic Substitution

The interplay of the directing effects of the C3-bromo and C5-chloro substituents dictates the probable sites of electrophilic attack on the this compound nucleus. The C5-chloro group directs incoming electrophiles to the ortho (C4 and C6) and para (C7) positions. The C3-bromo group deactivates the entire indole system, but its influence will be most strongly felt within the pyrrole ring.

Based on studies of other 3-substituted indoles bearing electron-withdrawing groups, electrophilic substitution on the benzene ring is the expected outcome. The most likely positions for substitution on this compound are C4, C6, and C7. Steric hindrance may also play a role in determining the final product distribution.

Key Electrophilic Substitution Reactions

The following sections detail the predicted outcomes and provide generalized experimental protocols for key electrophilic substitution reactions on this compound. These protocols are intended as a starting point for experimental design and will likely require optimization.

Nitration

Nitration of indoles with electron-withdrawing groups at the C3 position has been shown to favor substitution at the C6 and C4 positions of the benzene ring.

Predicted Products: 2-Nitro-3-bromo-5-chloro-1H-indole, 4-Nitro-3-bromo-5-chloro-1H-indole, 6-Nitro-3-bromo-5-chloro-1H-indole, and 7-Nitro-3-bromo-5-chloro-1H-indole.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent such as acetic anhydride or a mixture of acetic acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

-

Allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Halogenation

Further halogenation of this compound is expected to occur on the benzene ring.

Predicted Products: 2,3-Dibromo-5-chloro-1H-indole, 3,4-Dibromo-5-chloro-1H-indole, 3,6-Dibromo-5-chloro-1H-indole, and 3,7-Dibromo-5-chloro-1H-indole (for bromination). Similar products are expected for chlorination.

Experimental Protocol (General for Bromination):

-

Dissolve this compound in a suitable solvent like dichloromethane or acetic acid.

-

Add a brominating agent such as N-bromosuccinimide (NBS) or a solution of bromine in the chosen solvent, portion-wise or dropwise, at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench any excess bromine with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by chromatography or recrystallization.

Sulfonation

Sulfonation is expected to introduce a sulfonic acid group onto the benzene ring.

Predicted Products: this compound-2-sulfonic acid, this compound-4-sulfonic acid, this compound-6-sulfonic acid, and this compound-7-sulfonic acid.

Experimental Protocol (General):

-

To a solution of this compound in a solvent such as pyridine or 1,2-dichloroethane, add a sulfonating agent like a sulfur trioxide-pyridine complex or chlorosulfonic acid at a controlled temperature.

-

Stir the mixture for several hours.

-

Carefully quench the reaction with ice water.

-

If the product precipitates, it can be collected by filtration. Otherwise, adjust the pH and extract with a suitable solvent.

-

Purify the product, often as a salt, by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation will likely introduce an acyl group at one of the available positions on the benzene ring, catalyzed by a Lewis acid.

Predicted Products: 1-(3-Bromo-5-chloro-1H-indol-2-yl)ethan-1-one, 1-(3-Bromo-5-chloro-1H-indol-4-yl)ethan-1-one, 1-(3-Bromo-5-chloro-1H-indol-6-yl)ethan-1-one, and 1-(3-Bromo-5-chloro-1H-indol-7-yl)ethan-1-one (for acetylation).

Experimental Protocol (General):

-

Suspend a Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., 0 °C).

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride).

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify the product by column chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction typically introduces a formyl group at the C3 position of indoles. With this position blocked, the reaction may proceed at an alternative site, likely on the pyrrole ring at C2 or on the benzene ring, or it may not proceed at all under standard conditions.

Predicted Products: this compound-2-carbaldehyde or formylation on the benzene ring.

Experimental Protocol (General):

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).

-

Add a solution of this compound in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture (e.g., to 60-80 °C) for several hours.

-

Cool the mixture and pour it into ice water.

-

Neutralize the solution with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting aldehyde by chromatography or recrystallization.

Mannich Reaction

Similar to the Vilsmeier-Haack reaction, the Mannich reaction is characteristic of the C3 position of indoles. With C3 substituted, the reaction may occur at C2 or on the benzene ring.

Predicted Products: (3-Bromo-5-chloro-1H-indol-2-yl)-N,N-dimethylmethanamine or aminomethylation on the benzene ring.

Experimental Protocol (General):

-

To a mixture of a secondary amine (e.g., dimethylamine) and formaldehyde (often as an aqueous solution), add a solution of this compound in a suitable solvent like acetic acid or ethanol.

-

Stir the reaction mixture, possibly with gentle heating, for several hours.

-

After the reaction is complete, neutralize the mixture with a base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify the Mannich base by column chromatography.

Data Presentation

Table 1: Summary of Predicted Electrophilic Substitution Reactions on this compound

| Reaction Type | Electrophile | Reagents | Predicted Major Products (Substitution Position) |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C2, C4, C6, C7 |

| Bromination | Br⁺ | Br₂ or NBS | C2, C4, C6, C7 |

| Chlorination | Cl⁺ | Cl₂ or NCS | C2, C4, C6, C7 |

| Sulfonation | SO₃ | SO₃-Pyridine | C2, C4, C6, C7 |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | C2, C4, C6, C7 |

| Vilsmeier-Haack | [Me₂N=CHCl]⁺ | POCl₃ / DMF | C2 |

| Mannich Reaction | [Me₂N=CH₂]⁺ | CH₂O, Me₂NH | C2 |

Note: The regioselectivity between C2, C4, C6, and C7 is difficult to predict without experimental data and will likely be a mixture of isomers.

Visualizations

Stability and Storage of 3-bromo-5-chloro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-bromo-5-chloro-1H-indole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this document combines information from safety data sheets (SDS) of structurally related compounds with established scientific principles for handling and storing halogenated indoles.

Summary of Storage and Stability

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on best practices for similar heterocyclic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) or frozen (≤ -10 °C)[1][2][3] | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation, as indole rings can be susceptible to oxidative degradation. |

| Light | Protect from light[4] | To prevent photodegradation, a common degradation pathway for halogenated aromatic compounds. |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed.[2][5] | To prevent hydrolysis and absorption of moisture, which can lead to degradation. |

| Incompatible Materials | Strong oxidizing agents[2][3] | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, related literature on halogenated indoles suggests the following potential routes of degradation.[6][7]

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical equipment.

Long-Term and Accelerated Stability Study Protocol

This protocol is based on the principles outlined in the ICH guidelines for stability testing.

Caption: General workflow for a long-term and accelerated stability study.

Methodology:

-

Initial Analysis (T=0):

-

Characterize the initial batch of this compound.

-

Appearance: Record the physical state and color.

-

Purity: Determine the purity by High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 column with a gradient of acetonitrile and water.

-

Water Content: Measure the water content using Karl Fischer titration.

-

-

Sample Storage:

-

Divide the sample into multiple aliquots in appropriate containers (e.g., amber glass vials with inert caps).

-

Place samples in stability chambers under both long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

-

Time-Point Testing:

-

At predefined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 3, 6 months for accelerated), remove samples from the chambers.

-

Allow samples to equilibrate to room temperature before analysis.

-

Perform the same set of analyses as in the initial characterization (Appearance, Purity, Water Content).

-

-

Data Analysis:

-

Compare the results at each time point to the initial data.

-

Identify and quantify any degradation products observed in the HPLC chromatograms.

-

Evaluate trends in purity and degradation product formation to establish a re-test period or shelf life.

-

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Methodology:

-

Preparation: Prepare solutions or solid samples of this compound.

-

Stress Conditions:

-

Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photodegradation: Expose the sample (solid and in solution) to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) in a photostability chamber.

-

-

Analysis:

-

After the stress period, neutralize the acidic and basic samples.

-

Analyze all stressed samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from its degradation products.

-